methyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound featuring a thiophene ring and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the thiophene ring. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of indole with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Cyclization Reactions: Cyclization reactions are employed to form the indole ring, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Thiophene Formation: The thiophene ring can be introduced through reactions such as the Gewald reaction, which involves the condensation of α-ketoesters with sulfur and ammonia.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution Reactions: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxylate derivatives.
Reduction Products: Indole-3-hydroxyl derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The thiophene ring enhances the compound's stability and bioactivity.
Comparison with Similar Compounds
Indole-3-carboxylate: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylate: Contains a thiophene ring but a different core structure.
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar thiophene component but different indole substitution pattern.
Uniqueness: The presence of both the indole and thiophene rings in this compound provides unique chemical and biological properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance of methyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-8-13-10(16-14(8)15(18)19-2)6-9(7-11(13)17)12-4-3-5-20-12/h3-5,9,16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTFIWPTFIQSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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